3-Bromo-1,2,4,5-tetramethylbenzene
Overview
Description
3-Bromo-1,2,4,5-tetramethylbenzene, also known as Bromodurene or Duryl bromide, is a chemical compound with the formula C10H13Br . Its molecular weight is 213.114 .
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction with aluminum (III) chloride in dichloromethane at 0 - 25℃ for 8 hours . Another method involves the use of aluminium trichloride in hydrogenchloride, chloroform, petroleum ether, and benzene .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 1,2,4,5-Tetramethylbenzene with OH radicals can occur via substitution, H and CH3 abstraction, and OH addition mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.114 . The boiling point is not specified . The solubility is moderately soluble .Scientific Research Applications
Ring Expansion and Alkyne Insertion
3-Bromo-1,2,4,5-tetramethylbenzene (BTMB) has been studied in the context of ring expansion reactions. For instance, Agou et al. (2015) investigated the treatment of a related compound with 3-hexyne, leading to the formation of a product with a nine-membered ring structure and hexaethylbenzene. This highlights BTMB's potential in complex ring expansion reactions involving alkyne insertion (Agou et al., 2015).
Synthesis of Triazines
BTMB and related compounds have also been used in the solvent-free synthesis of triazines. Ghorbani‐Vaghei et al. (2015) demonstrated the use of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, a compound structurally similar to BTMB, as a catalyst for synthesizing 3,5,6-trisubstituted-1,2,4-triazines (Ghorbani‐Vaghei et al., 2015).
Structural Properties and Phase Transition Behavior
The structural properties and phase transition behavior of derivatives of BTMB have been extensively studied. Zhou et al. (2019) reported on 1,4-dibromo-2,3,5,6-tetramethylbenzene, a derivative of BTMB, demonstrating its phase transition behavior and molecular reorientation dynamics in solid-state (Zhou et al., 2019).
Protein Labeling and Biorthogonal Reactions
BTMB has been synthesized for applications in protein labeling to facilitate biorthogonal reactions. Ros et al. (2020) synthesized 3-bromo-1,2,4,5-tetrazine, a compound similar to BTMB, for chemoselective protein labeling. This application showcases its potential in biological research and therapeutics (Ros et al., 2020).
Synthesis of Aminomethyl Derivatives
BTMB has been explored in the synthesis of aminomethyl derivatives. Wallace et al. (2005) discussed the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from derivatives of BTMB, indicating its versatility in molecular scaffolding (Wallace et al., 2005).
Synthesis of Hyperbranched Polymers
In polymer science, BTMB has been employed in the synthesis of hyperbranched polyethers. Uhrich et al. (1992) demonstrated the use of 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, in the self-condensation process to create polymers with a wide array of functional groups (Uhrich et al., 1992).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
According to a source, the compound has low gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to have a low skin permeation coefficient .
Action Environment
The action of 3-Bromodurene can be influenced by various environmental factors. For instance, its volatility might lead to its evaporation from surfaces, affecting its stability and efficacy . It might be mobile due to its volatility .
Properties
IUPAC Name |
3-bromo-1,2,4,5-tetramethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-6-5-7(2)9(4)10(11)8(6)3/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKBPTLQJXKEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167780 | |
Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-53-3 | |
Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1646-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromodurene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-1,2,4,5-tetramethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,2,4,5-tetramethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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